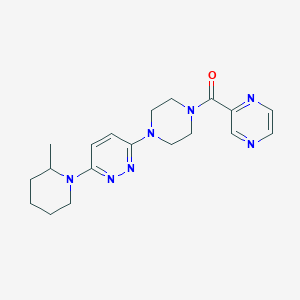

(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Description

This compound features a piperazine core linked to pyridazine and pyrazine heterocycles, with a 2-methylpiperidinyl substituent. The pyridazine and pyrazine moieties contribute to hydrogen bonding and π-π stacking interactions, while the methylpiperidinyl group may enhance lipophilicity and blood-brain barrier permeability .

Properties

IUPAC Name |

[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O/c1-15-4-2-3-9-26(15)18-6-5-17(22-23-18)24-10-12-25(13-11-24)19(27)16-14-20-7-8-21-16/h5-8,14-15H,2-4,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIVJIKCVQZRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on kinases like p70s6kβ. Kinases play a crucial role in cellular processes such as cell growth, metabolism, and apoptosis.

Mode of Action

It’s known that kinase inhibitors, like the aforementioned compound, typically work by binding to the kinase, thereby preventing it from participating in intracellular signaling pathways.

Biological Activity

The compound (4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-tubercular properties. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features several key structural components:

- Pyridazine and Piperazine Rings : These heterocyclic rings are known for their pharmacological properties.

- Methylpiperidine Group : This moiety contributes to the compound's lipophilicity and potential receptor interactions.

The molecular formula is with a molecular weight of 423.51 g/mol. The structural composition suggests a potential for diverse biological interactions.

Antimicrobial Properties

Research indicates that compounds containing piperazine and pyridazine derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that similar structures can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives of piperazine have been tested against Mycobacterium tuberculosis, demonstrating promising results:

| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |

|---|---|---|---|

| 6a | 1.35 | 3.73 | Non-toxic |

| 6e | 2.18 | 40.32 | Non-toxic |

| 6h | 1.50 | 4.00 | Non-toxic |

Anti-Tubercular Activity

A study focused on the synthesis of substituted derivatives highlighted the anti-tubercular efficacy of compounds similar to our target molecule. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong inhibitory effects.

Study on Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study demonstrated that modifications in the piperazine and pyridazine moieties significantly influenced biological activity. For example, increasing lipophilicity through methylation enhanced binding affinity to target receptors, leading to improved anti-tubercular activity.

In Silico Docking Studies

In silico studies using molecular docking simulations revealed that the compound interacts favorably with key proteins involved in bacterial resistance mechanisms. The docking scores indicated strong binding affinities, suggesting potential as a lead compound for drug development.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes multiple heterocyclic rings, which are pivotal for its biological activities. The key structural components are:

- Piperazine ring : Known for its role in enhancing solubility and bioavailability.

- Pyridazine and pyrazine moieties : These contribute to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to (4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone exhibit promising anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted that modifications to the piperazine ring significantly enhanced the anticancer activity against specific tumor types, demonstrating IC50 values in the nanomolar range .

Neurological Disorders

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders. The piperidine moiety is often associated with improved central nervous system penetration.

Research Findings : Investigations into piperazine derivatives have revealed their efficacy in models of anxiety and depression, indicating that (4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone could be a candidate for further development in this area .

Synthesis and Structural Optimization

The synthesis of (4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves multi-step reactions that allow for structural optimization. Researchers have explored various synthetic pathways to enhance yield and purity while maintaining biological activity.

Synthesis Overview :

- Starting Materials : Utilization of commercially available piperazines and pyridazines.

- Reaction Conditions : Optimization of temperature and solvents to improve reaction efficiency.

- Characterization Techniques : NMR and mass spectrometry are employed to confirm the structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a. Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Core Structure : Piperazine-thiophene.

- Key Substituents : Trifluoromethylphenyl at the piperazine nitrogen.

- Synthesis : Alkylation of piperazine with trifluoromethylphenyl groups, followed by thiophene coupling .

- Bioactivity : Trifluoromethyl groups enhance metabolic stability and lipophilicity, often associated with CNS-targeting applications.

b. 2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic Acid (Patent Compound)

- Core Structure : Piperidine-pyrazolo-pyrimidine.

- Key Substituents : Methanesulfonylphenyl and pyridinyl-acetic acid.

Functional Group Impact on Bioactivity

- Pyridazine vs. Pyrazolo-pyrimidine : Pyridazine’s electron-deficient nature may improve solubility compared to pyrazolo-pyrimidine’s planar structure, which favors kinase binding.

- Methylpiperidinyl vs. Methanesulfonylphenyl : The former enhances lipophilicity for CNS penetration, while the latter introduces polar sulfonyl groups for kinase active-site interactions.

Research Findings and Hypotheses

- Kinase Inhibition : Structural similarity to patented pyrazolo-pyrimidine derivatives suggests possible activity against tyrosine kinases, though experimental validation is needed .

- CNS Applications : Methylpiperidinyl groups in related compounds show efficacy in dopamine receptor modulation, hinting at neuropsychiatric applications .

Q & A

Q. Critical Conditions :

- Solvent purity (e.g., DMF dried over molecular sieves).

- Catalyst-to-substrate ratios (e.g., 5–10 mol% Pd/C).

- Reaction time (12–48 hours for coupling steps) .

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

A combination of techniques is required:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon frameworks. For example, pyridazine protons typically resonate at δ 8.5–9.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Data Interpretation : Cross-reference observed peaks with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

Advanced: How can researchers address contradictions in spectral data (e.g., NMR shifts) observed during characterization?

Methodological Answer:

Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl3 to eliminate solvent-induced shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations (e.g., distinguishing pyridazine vs. pyrazine protons) .

- Spiking Experiments : Add known analogs to confirm peak assignments via comparative analysis .

- Parallel Synthesis : Compare synthetic batches to identify impurity-related anomalies (e.g., unreacted intermediates) .

Advanced: What experimental design considerations are critical when evaluating the compound’s metabolic stability in vitro?

Methodological Answer:

Adopt a split-plot design (adapted from ) to minimize variability:

- Factors : Liver microsome source (human vs. rodent), incubation time (0–60 min), and substrate concentration (1–50 µM).

- Controls : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (no NADPH).

- Replicates : Four replicates per condition to assess intra- and inter-assay variability .

- Analytical Methods : LC-MS/MS quantification of parent compound and metabolites. Use AUC (area-under-curve) to calculate half-life .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods with >100 ft/min face velocity.

- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid (for basic compounds) .

- Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) from non-halogenated .

Advanced: How can the reaction mechanism of the key coupling step be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

- Kinetic Profiling : Monitor reaction progress via in-situ IR or HPLC to identify rate-determining steps. For example, suggests piperazine ring functionalization is rate-limited by steric hindrance .

- Isotopic Labeling : Use deuterated pyrazine (pyrazine-d4) to track hydrogen transfer pathways via MS/MS fragmentation .

- Computational Modeling : Density Functional Theory (DFT) simulations to map transition states and validate experimental kinetics .

Advanced: What strategies resolve low reproducibility in the final synthetic step, particularly regarding piperazine ring functionalization?

Methodological Answer:

- Parameter Optimization : Screen solvents (e.g., DMF vs. THF), bases (K2CO3 vs. Cs2CO3), and temperatures (reflux vs. 80°C) using Design of Experiments (DoE) .

- Moisture Control : Employ Schlenk lines or gloveboxes to prevent hydrolysis of reactive intermediates .

- Catalyst Activation : Pre-activate Pd/C with H2 gas to enhance catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.